(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C12H20F2N2O and its molecular weight is 246.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated as inhibitors of dipeptidyl peptidase iv , a protein that plays a significant role in glucose metabolism and is a common target for the treatment of type 2 diabetes .
Mode of Action
If it acts as a dipeptidyl peptidase iv inhibitor, it would likely function by binding to this enzyme and preventing it from breaking down incretin hormones, which stimulate insulin secretion .
Biochemical Pathways
If it acts as a dipeptidyl peptidase iv inhibitor, it would likely impact the incretin system, which plays a crucial role in glucose homeostasis .
Pharmacokinetics
It is mentioned that similar compounds have high oral bioavailability in preclinical species and low plasma protein binding .
Result of Action
If it acts as a dipeptidyl peptidase iv inhibitor, it would likely result in increased levels of incretin hormones, leading to enhanced insulin secretion and decreased blood glucose levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially impact its stability and efficacy .
Biological Activity
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a difluoroethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H20F2N2O
- Molecular Weight : 246.3 g/mol
- CAS Number : 2098032-89-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Studies suggest that the difluoroethyl group enhances the compound's affinity for certain receptors, potentially modulating various biological pathways. This interaction is critical for its pharmacological effects.
Biological Activity and Pharmacological Properties
Research indicates that compounds containing piperidine and pyrrolidine moieties often exhibit significant pharmacological activities, including:
- Antidepressant Effects : Similar compounds have shown efficacy as serotonin receptor ligands, influencing mood regulation.
- CNS Activity : The piperidine structure is associated with various central nervous system (CNS) effects, including anxiolytic and analgesic properties.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antidepressant | Potential modulation of serotonin receptors | |
CNS Effects | Anxiolytic and analgesic properties | |
Receptor Affinity | High affinity for 5-HT1D receptors |
Study 1: Fluorinated Piperidine Derivatives
A study on fluorinated piperidine derivatives demonstrated that the incorporation of fluorine significantly affects the binding affinity and selectivity for serotonin receptors. The findings suggest that this compound may exhibit similar enhancements in receptor interaction, leading to improved pharmacokinetic properties such as oral absorption and bioavailability .
Study 2: Synthesis and Evaluation
Another investigation focused on the synthesis of related compounds and their biological evaluations. The study highlighted that structural modifications, like the addition of difluoroethyl groups, can lead to increased potency against specific targets involved in neuropharmacology .
Properties
IUPAC Name |
[3-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c1-12(13,14)10-3-2-6-16(8-10)11(17)9-4-5-15-7-9/h9-10,15H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRQNCUUQWNVBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2CCNC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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